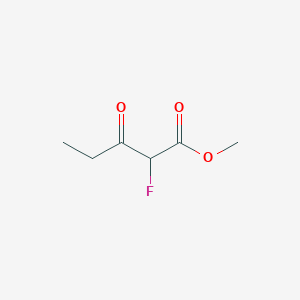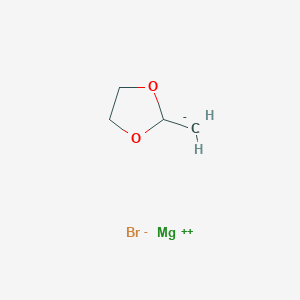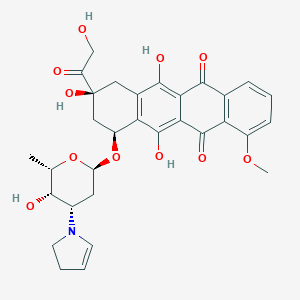
2-Pyrrolino-dox
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrrolino-dox, also known as PDX, is a synthetic compound that has been developed for its potential applications in cancer treatment. This molecule is a derivative of doxorubicin, a well-known chemotherapy drug that is used to treat a variety of cancers. The development of PDX was aimed at improving the efficacy and reducing the toxicity of doxorubicin, which is known to cause severe side effects in patients.
Mécanisme D'action
The mechanism of action of 2-Pyrrolino-dox is similar to that of doxorubicin. 2-Pyrrolino-dox intercalates into the DNA of cancer cells, causing DNA damage and inhibiting DNA replication and transcription. This leads to cell cycle arrest and ultimately cell death. 2-Pyrrolino-dox also generates reactive oxygen species (ROS), which further contribute to its cytotoxicity against cancer cells.
Biochemical and Physiological Effects:
2-Pyrrolino-dox has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. 2-Pyrrolino-dox has been shown to induce cell cycle arrest in the G2/M phase, which prevents cancer cells from dividing and proliferating. 2-Pyrrolino-dox has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-Pyrrolino-dox is its improved solubility and stability compared to doxorubicin. This makes it easier to handle and administer in laboratory experiments. 2-Pyrrolino-dox also has a lower toxicity profile than doxorubicin, which reduces the risk of adverse effects in laboratory animals. However, 2-Pyrrolino-dox is still a relatively new compound, and its efficacy and safety profile in humans are not well established.
Orientations Futures
There are several future directions for research on 2-Pyrrolino-dox. One area of research is the optimization of the synthesis method to improve the yield and purity of 2-Pyrrolino-dox. Another area of research is the development of novel drug delivery systems for 2-Pyrrolino-dox, such as nanoparticles and liposomes, which can improve its bioavailability and target specificity. Additionally, further studies are needed to evaluate the efficacy and safety of 2-Pyrrolino-dox in clinical trials, as well as its potential applications in combination with other chemotherapy drugs or immunotherapies.
Méthodes De Synthèse
The synthesis of 2-Pyrrolino-dox involves the modification of the doxorubicin molecule by adding a pyrrolidine ring to its structure. This modification results in a compound that has improved solubility and stability compared to doxorubicin. The synthesis of 2-Pyrrolino-dox can be achieved through a variety of methods, including chemical modification and enzymatic transformation.
Applications De Recherche Scientifique
2-Pyrrolino-dox has been extensively studied for its potential applications in cancer treatment. In vitro and in vivo studies have shown that 2-Pyrrolino-dox has a higher cytotoxicity against cancer cells than doxorubicin. 2-Pyrrolino-dox has also been shown to be effective against multidrug-resistant cancer cells, which are resistant to many chemotherapy drugs. Furthermore, 2-Pyrrolino-dox has been shown to have a lower toxicity profile than doxorubicin, which makes it a promising candidate for cancer treatment.
Propriétés
Numéro CAS |
175795-76-3 |
|---|---|
Nom du produit |
2-Pyrrolino-dox |
Formule moléculaire |
C31H33NO11 |
Poids moléculaire |
595.6 g/mol |
Nom IUPAC |
(7S,9S)-7-[(2R,4S,5S,6S)-4-(2,3-dihydropyrrol-1-yl)-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C31H33NO11/c1-14-26(35)17(32-8-3-4-9-32)10-21(42-14)43-19-12-31(40,20(34)13-33)11-16-23(19)30(39)25-24(28(16)37)27(36)15-6-5-7-18(41-2)22(15)29(25)38/h3,5-8,14,17,19,21,26,33,35,37,39-40H,4,9-13H2,1-2H3/t14-,17-,19-,21-,26+,31-/m0/s1 |
Clé InChI |
NOPNWHSMQOXAEI-PUCKCBAPSA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCC=C6)O |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCC=C6)O |
SMILES canonique |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCC=C6)O |
Synonymes |
2-pyrrolino-DOX 2-pyrrolinodoxorubicin 3'-deamino-3'-(2''-pyrroline-1''-yl)doxorubicin trifluoroacetate AN 201 AN 204 AN-201 AN-204 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



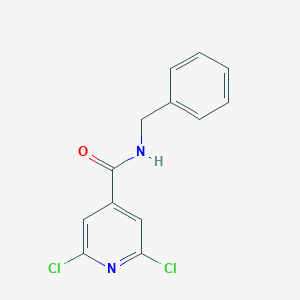
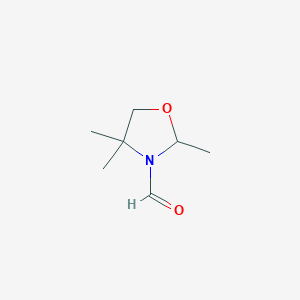
![Ethyl 3-(ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B69835.png)
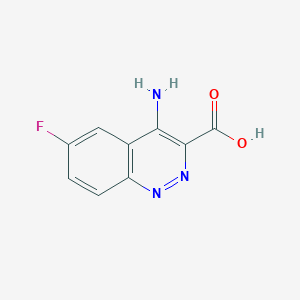
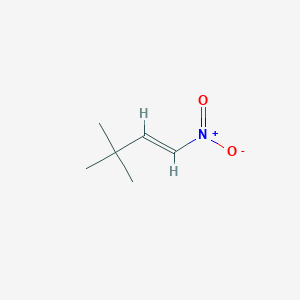

![3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid](/img/structure/B69841.png)
![Methyl 2-([[2-(ethylthio)-3-pyridyl]carbonyl]amino)-4-(methylthio)butanoate](/img/structure/B69843.png)
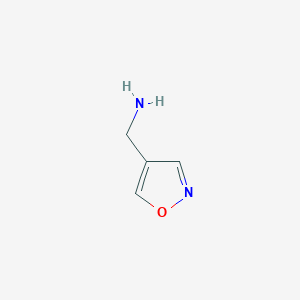

![7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one](/img/structure/B69853.png)
![[4-(Trifluoromethoxy)phenyl]methanethiol](/img/structure/B69855.png)
